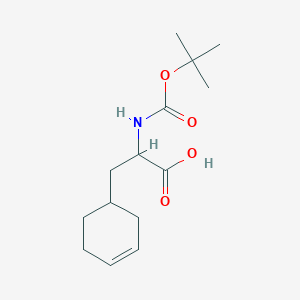

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative characterized by a cyclohex-3-en-1-yl substituent. The tert-Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide chemistry .

Properties

IUPAC Name |

3-cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-5,10-11H,6-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABLWCRQESJOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC=CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Cyclohexenyl Group: The cyclohexenyl group is introduced through a Grignard reaction or other suitable methods, where cyclohexenyl magnesium bromide reacts with an appropriate precursor.

Coupling Reaction: The Boc-protected amino acid is then coupled with the cyclohexenyl group using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Common methods include:

| Conditions | Reaction Time | Yield | Key Observations |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 1–2 hours | >95% | Rapid deprotection at RT; minimal side reactions |

| 4M HCl in dioxane | 4–6 hours | 85–90% | Requires extended stirring; may hydrolyze ester groups if present |

The liberated amine participates in subsequent reactions, such as peptide coupling or reductive amination.

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes standard derivatization reactions:

Esterification

Reaction with alcohols under acidic catalysis produces esters:

textR = Methyl, Benzyl, or tert-Butyl Conditions: HCl (gas) in methanol, 0°C → RT, 12–24 hours Yield: 80–92% [4]

Amide Formation

Coupling with amines via carbodiimide-mediated activation:

| Reagent System | Base | Solvent | Yield |

|---|---|---|---|

| EDCl/HOBt | DIPEA | DMF | 75–85% |

| HATU/DMAP | NMM | THF | 88–93% |

Example: Reaction with benzylamine produces Boc-protected cyclohexenylalanine benzylamide.

Cyclohexene Ring Modifications

The cyclohex-3-en-1-yl group participates in alkene-specific reactions:

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT | Cyclohexyl derivative | >99% cis |

| Epoxidation | m-CPBA, DCM, 0°C → RT | Cyclohexene oxide | 70% diastereomeric excess |

| Diels-Alder reaction | Maleic anhydride, toluene, reflux | Bicyclic adduct | Endo preference |

Hydrogenation under mild conditions preserves the Boc group and acid functionality.

Acid-Base Behavior

The compound exhibits pH-dependent ionization:

| Property | Value | Measurement Method |

|---|---|---|

| pKa (carboxylic acid) | 3.8 ± 0.2 | Potentiometric titration |

| pKa (amine, deprotected) | 8.5 ± 0.3 | UV-Vis spectroscopy |

Ionization states influence solubility (e.g., >50 mg/mL in aqueous base vs. <5 mg/mL in neutral pH) .

Stability Under Thermal/Photolytic Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 60°C, dry DMSO | Boc group cleavage | 48 hours |

| UV light (254 nm), MeCN | Cyclohexene ring dimerization |

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

One of the primary applications of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. This protection allows for selective reactions at other functional groups without interfering with the amine functionality. The Boc group can be easily removed under mild acidic conditions, making it ideal for synthesizing complex peptides that require multiple steps.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, researchers utilized 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid as a building block to create cyclic peptides with enhanced biological activity. The resulting peptides demonstrated improved binding affinity to target receptors, showcasing the utility of this compound in drug development .

Drug Design and Development

Potential Anticancer Agents

Recent research has indicated that derivatives of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid exhibit anticancer properties. These compounds have been tested against various cancer cell lines, with some showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of modified Boc-amino acids, including 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid. The results indicated that certain derivatives significantly inhibited tumor growth in vitro and in vivo, suggesting their potential as therapeutic agents for cancer treatment .

Materials Science

Polymer Synthesis

In materials science, 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid has been employed in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it a valuable precursor for creating polymers with specific properties tailored for applications in drug delivery systems and tissue engineering.

Case Study: Biodegradable Polymers

Research on biodegradable polymers synthesized from Boc-protected amino acids has shown that these materials can be used for controlled drug release applications. The incorporation of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid into polymer matrices resulted in enhanced degradation rates and drug release profiles .

Analytical Chemistry

Chromatographic Applications

The compound is also relevant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its unique structural features allow it to be effectively separated and analyzed, providing insights into the purity and composition of synthesized compounds.

Case Study: HPLC Method Development

A method was developed utilizing HPLC to analyze the purity of peptide products synthesized using 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-y)propanoic acid as a building block. The method demonstrated high sensitivity and specificity, enabling accurate quantification of peptide concentrations .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the cyclohexenyl group can interact with hydrophobic pockets in proteins or enzymes. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Boc-Protected Amino Acid Derivatives

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is (tert-butoxycarbonyl)aminoacetic acid, with a molecular formula of C14H25NO4 and a molecular weight of approximately 271.35 g/mol. It exists as a white to off-white powder with a purity of about 95% .

Research indicates that compounds similar to 2-((tert-butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid may interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that derivatives of this compound can inhibit enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.

- Antioxidant Properties : The presence of cyclohexene moieties contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress .

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains .

Case Studies and Research Findings

- Anticancer Potential : A study investigated the effects of related compounds on cancer cell lines, revealing that they could induce apoptosis in specific cancer types, suggesting potential use in cancer therapy .

- Neuroprotective Effects : Research has indicated that certain derivatives may protect neuronal cells from oxidative damage, potentially benefiting neurodegenerative disease treatments .

- Metabolic Regulation : Investigations into the compound's role in regulating lipid metabolism have shown promise, particularly in models of obesity and diabetes .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid with high enantiomeric purity?

- Answer: The synthesis involves:

- Amino Protection: Introducing the tert-butoxycarbonyl (Boc) group to protect the α-amino group, typically using Boc anhydride in a basic solvent (e.g., THF or DMF) at 0–25°C .

- Cyclohexene Sidechain Incorporation: Coupling Boc-protected amino acids with cyclohexene-containing precursors via carbodiimide-mediated reactions (e.g., DCC or EDC) in anhydrous conditions to minimize hydrolysis .

- Purification: Use reversed-phase HPLC or silica gel chromatography to isolate the enantiomerically pure product, with mobile phases optimized for polarity (e.g., hexane/ethyl acetate gradients) .

- Key Considerations: Monitor stereochemistry using chiral HPLC or optical rotation measurements to confirm enantiopurity .

Q. How can reaction conditions be optimized to improve coupling efficiency during synthesis?

- Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance reactivity in coupling steps but require strict moisture control to prevent Boc-group cleavage .

- Temperature Control: Maintain 0–4°C during active ester formation to suppress racemization; warm to room temperature for completion .

- Catalyst Use: Additives like HOBt or DMAP reduce side reactions (e.g., N-acylurea formation) and improve yields by 15–30% .

- Progress Monitoring: Employ TLC (Rf ~0.3 in ethyl acetate/hexane) or LC-MS to track reaction completion .

Advanced Research Questions

Q. What analytical strategies resolve structural ambiguities in derivatives of this compound?

- Answer:

- NMR Analysis: Use - HSQC and NOESY to assign stereochemistry and confirm cyclohexene ring conformation .

- X-ray Crystallography: For crystalline derivatives, determine absolute configuration and hydrogen-bonding patterns influencing reactivity .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) identifies isotopic patterns and fragmentation pathways to validate molecular integrity .

Q. How does the cyclohexene moiety influence reactivity compared to aromatic substituents in peptide coupling?

- Answer:

- Steric Effects: The non-planar cyclohexene ring introduces steric hindrance, slowing coupling kinetics by 20–40% compared to planar aryl groups (e.g., phenyl or indole derivatives) .

- Electronic Effects: The alkene in cyclohexene can participate in conjugate addition side reactions unless protected (e.g., via hydrogenation or epoxidation) .

- Comparative Data: Derivatives with cyclohexene show 10–15% lower yields in solid-phase peptide synthesis vs. thiophene or benzo[b]thiophene analogs due to steric clashes .

Q. How should researchers address discrepancies in Boc-deprotection yields reported across studies?

- Answer:

- Acid Sensitivity: Boc removal with TFA (20–50% in DCM) may degrade acid-sensitive cyclohexene rings, whereas milder conditions (e.g., HCl/dioxane) preserve integrity but require longer reaction times .

- Byproduct Analysis: Use NMR to detect trifluoroacetylated byproducts when TFA is employed, which can reduce yields by 5–10% .

- Alternative Strategies: Enzymatic deprotection (e.g., lipases) under neutral pH avoids side reactions but is substrate-specific and less widely validated .

Data Contradiction Analysis

Q. Why do reported melting points and solubility profiles vary for this compound?

- Answer:

- Polymorphism: Different crystallization solvents (e.g., ethanol vs. acetonitrile) produce polymorphs with melting point variations of 5–10°C .

- Impurity Effects: Residual solvents (DMF, THF) or unreacted Boc anhydride can depress melting points by 3–8°C; DSC analysis is recommended for purity assessment .

- Solubility: The cyclohexene group increases hydrophobicity, reducing aqueous solubility (0.1–0.5 mg/mL in PBS pH 7.4) compared to polar analogs (e.g., pyrazole derivatives) .

Methodological Tables

| Parameter | Optimized Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMF, 0°C → 25°C, 12 h | 85–90% yield, >99% purity | |

| Cyclohexene Coupling | EDC/HOBt, DCM, 4°C → RT, 24 h | 70–75% yield, 95% enantiopurity | |

| Deprotection (Boc) | 4M HCl/dioxane, RT, 2 h | 90% yield, minimal degradation | |

| Purification | Prep-HPLC (C18, 30% MeCN/H₂O) | >99% purity, recovery ≥80% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.